

Evaluating the Metabolic Stability of Novel Pyridazinone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of various novel pyridazinone derivatives, supported by experimental data from peer-reviewed studies. The information presented herein is intended to assist researchers in understanding the metabolic liabilities of this important class of compounds and to guide the design of more stable and effective drug candidates.

Comparative Metabolic Stability of Pyridazinone Derivatives

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, determining its half-life and bioavailability in vivo. In vitro assays using liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. The following tables summarize the metabolic stability of different classes of pyridazinone derivatives, as measured by their half-life ($t_{1/2}$) and intrinsic clearance (Cl_{int}) in human and mouse liver microsomes.

Piperazin-1-ylpyridazine Derivatives

A study on the structure-metabolism relationships of piperazin-1-ylpyridazines revealed significant variability in their metabolic stability depending on their substitution patterns.^[1]

Compound	MLM t _{1/2} (min)	HLM t _{1/2} (min)
1	2	3
7	26	-
9	10	-
14	10	58
17	<2	-
27	>60	-
29	113	105

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data extracted from "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines".
[\[1\]](#)

Pyrido-pyridazinone Derivatives

Research on pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors provided data on their stability in mouse liver microsomes.[\[2\]](#)

Compound	% Remaining after 30 min in MLM
4	56.4
21 (DS21360717)	55.2

MLM: Mouse Liver Microsomes. Data extracted from "Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity".[\[2\]](#)

Pyridazinone Inhibitors of C-Terminal Src Kinase

A study on pyridazinone and pyrazolo[1,5-a]pyridine inhibitors of C-terminal Src kinase reported the following metabolic stability data.[\[3\]](#)

Compound	Mouse t _{1/2} (min)	Human t _{1/2} (min)
4	25	11
6	11	9.1

Data extracted from "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase".[\[3\]](#)

Pyridazine Pantothenate Kinase Activators

The development of brain-penetrant pyridazine pantothenate kinase activators included an assessment of their metabolic stability.

Compound	Microsomal Stability t _{1/2} (min)
3	>60
4	<10
5	30
13	>60
14	30
16	>60
18	>60

Data extracted from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators".

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a test compound using liver microsomes.

1. Materials and Reagents:

- Test pyridazinone derivatives
- Pooled human or mouse liver microsomes (e.g., from a commercial supplier)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
- Acetonitrile or other suitable organic solvent for reaction termination
- 96-well plates
- Incubator shaker set to 37°C

2. Procedure:

- Prepare a stock solution of the test pyridazinone derivative in a suitable solvent (e.g., DMSO).
- Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
- Add the liver microsome suspension to the wells of a 96-well plate.
- Add the test compound to the wells at a final concentration typically around 1 μ M.
- Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by LC-MS/MS.

3. Data Analysis:

- The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
- The natural logarithm of the percentage of the parent compound remaining is plotted against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- The in vitro half-life ($t_{1/2}$) is calculated using the formula: $t_{1/2} = 0.693 / k$.
- The intrinsic clearance (Cl_{int}) is calculated using the formula: $Cl_{int} = (0.693 / t_{1/2}) / (\text{mg microsomal protein/mL})$.

LC-MS/MS Analysis of Metabolic Stability Samples

This protocol describes a general method for the quantification of pyridazinone derivatives from in vitro metabolic stability assays.

1. Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: A typical flow rate for UHPLC is 0.4-0.6 mL/min.

- Injection Volume: 1-5 μ L.

3. Mass Spectrometric Conditions:

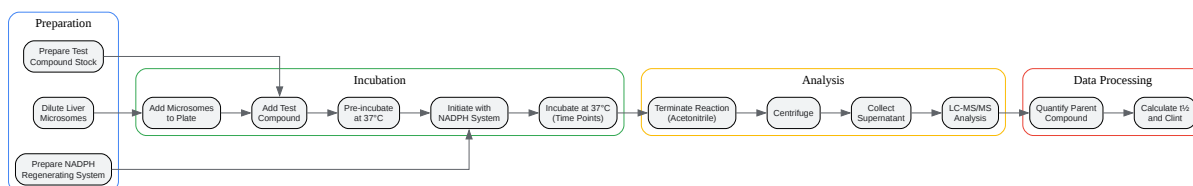
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule $[M+H]^+$) of the pyridazinone derivative and a specific product ion are monitored.
- Source Parameters: Optimized for the specific compound, including capillary voltage, source temperature, and gas flows.

4. Sample Analysis:

- The supernatant from the metabolic stability assay is injected into the LC-MS/MS system.
- The pyridazinone derivative is separated from potential metabolites by the HPLC column.
- The parent compound is detected and quantified by the mass spectrometer operating in MRM mode.
- The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining.

Visualizing Experimental Workflows and Pathways

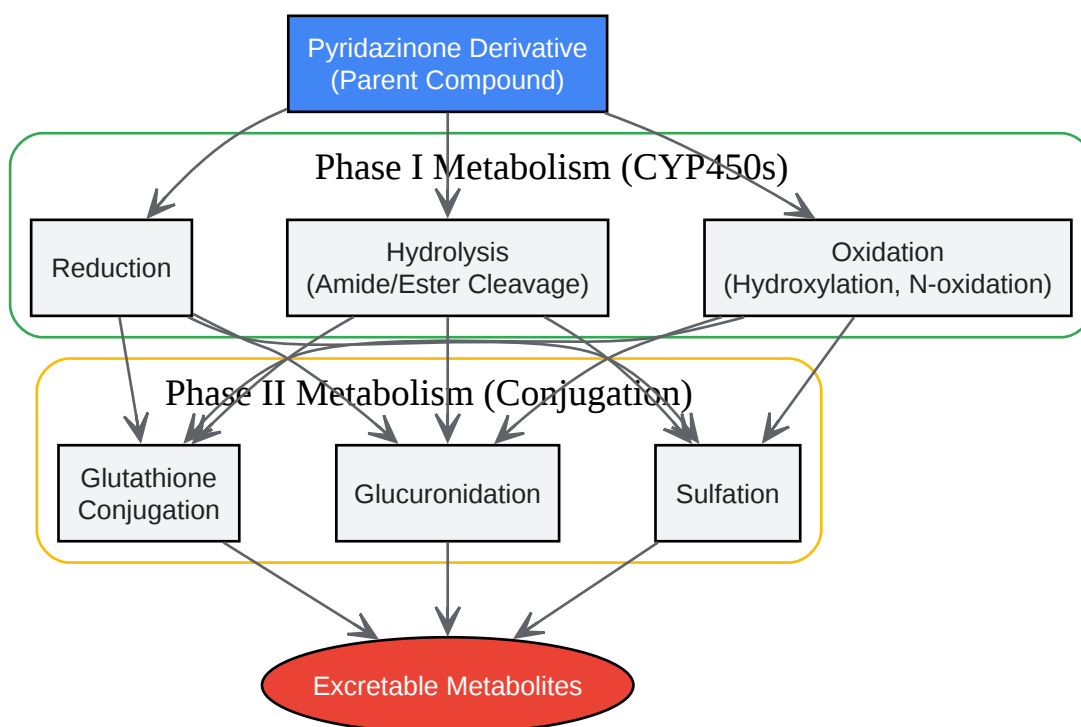
Experimental Workflow for In Vitro Metabolic Stability Assay



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Caption: Workflow for a typical in vitro metabolic stability assay using liver microsomes.

General Metabolic Pathways of Pyridazinone Derivatives



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Caption: Common metabolic pathways for drug compounds, including pyridazinone derivatives.

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References

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